molecular formula C24H20BrNO4 B1301975 Fmoc-L-2-Bromophenylalanine CAS No. 220497-47-2

Fmoc-L-2-Bromophenylalanine

Cat. No. B1301975
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-QFIPXVFZSA-N
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Description

Fmoc-L-2-Bromophenylalanine is a derivative of phenylalanine, an amino acid, which is modified to include a bromine atom on the aromatic ring and protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This modification is designed to facilitate its incorporation into peptides during solid-phase peptide synthesis (SPPS). The Fmoc group is a common protecting group that can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide chains.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of the amino acid. In the case of Fmoc-L-2-Bromophenylalanine, the synthesis may involve a halogenation step to introduce the bromine atom into the phenyl ring. The papers provided discuss the synthesis of various Fmoc-protected amino acids and their analogues, which are often used in SPPS. For example, the synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines using Suzuki-Miyaura cross-coupling reactions is reported, which could be a method applicable to the synthesis of Fmoc-L-2-Bromophenylalanine .

Molecular Structure Analysis

The molecular structure of Fmoc-L-2-Bromophenylalanine would consist of the phenylalanine core with a bromine substituent at the 2-position of the aromatic ring and the Fmoc group attached to the nitrogen of the amino group. The presence of the bromine atom could influence the electronic properties of the molecule and potentially affect its reactivity and interaction with other molecules during peptide synthesis.

Chemical Reactions Analysis

Fmoc-L-2-Bromophenylalanine would be expected to participate in the standard chemical reactions involved in peptide bond formation during SPPS. The Fmoc group would be removed under basic conditions to expose the free amino group, which could then react with the carboxyl group of another amino acid or peptide to form a peptide bond. The bromine atom on the aromatic ring could potentially be involved in further chemical modifications or cross-coupling reactions, as suggested by the synthesis of various Fmoc-protected amino acids through Suzuki-Miyaura cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-2-Bromophenylalanine would be influenced by both the Fmoc group and the bromine substituent. The Fmoc group is known to be cleavable under basic conditions, which is essential for its role in SPPS. The bromine atom could increase the molecular weight and potentially affect the hydrophobicity of the molecule. The papers provided do not specifically discuss the properties of Fmoc-L-2-Bromophenylalanine, but they do mention the properties of similar Fmoc-protected amino acids and their behavior in peptide synthesis .

Scientific Research Applications

  • Application Summary : Fmoc-dipeptides, which include Fmoc-L-2-Bromophenylalanine, have been used in the creation of various biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
  • Methods of Application : The process involves the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
  • Results or Outcomes : The study found that short peptides bearing an aromatic group at their N-termini have a robust potential to self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation .

Safety And Hazards

Fmoc-L-2-Bromophenylalanine may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The global FMOC L 2 BROMOPHENYLALANINE market is expected to reach a certain value by 2027, with a certain CAGR from 2020 to 2027 . This indicates that there is a growing interest and potential for future research and development in this area.

properties

IUPAC Name

(2S)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370315
Record name 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-2-Bromophenylalanine

CAS RN

220497-47-2
Record name 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-2-bromophenylalanine
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